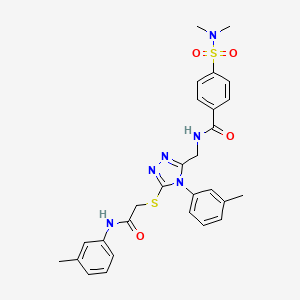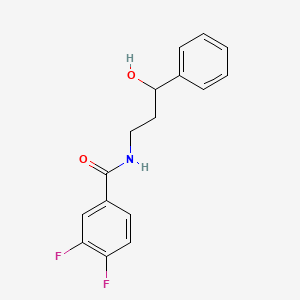
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, also known as DFPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPB belongs to the class of benzamides and has been found to possess a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Cancer Imaging
A related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized for potential use in PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers. This highlights the potential of difluoro-benzamide derivatives in medical imaging and cancer diagnosis (Wang et al., 2013).
Polymer Synthesis
N,N-Diisopropyl-4-(1-phenylethenyl)benzamide, another compound structurally related to 3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide, was used in the anionic synthesis of aromatic amide and carboxyl functionalized polymers. This points to the utility of benzamide derivatives in polymer chemistry and material science (Summers & Quirk, 1998).
Antibacterial Activity
Compounds like N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and shown to exhibit antibacterial activity against various bacteria, such as Escherichia coli and Staphylococcus aureus. This suggests that benzamide derivatives could be explored for their potential antimicrobial properties (Mobinikhaledi et al., 2006).
Antipathogenic Applications
The synthesis and evaluation of thiourea derivatives, including various benzamides, have demonstrated potential antipathogenic activities. This indicates the role of benzamide derivatives in the development of new antimicrobial agents, particularly with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis Methods
The synthesis of difluorinated compounds like 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides through rhodium(III)-catalyzed alkenylation demonstrates the significance of such compounds in chemical synthesis and the development of new synthetic methods (Cui et al., 2023).
Propriétés
IUPAC Name |
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHPJBPKTFEOAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


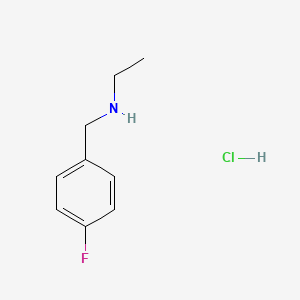
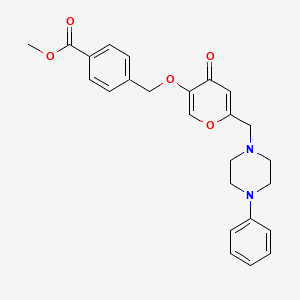

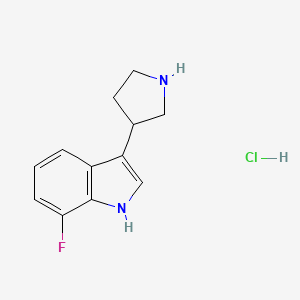

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
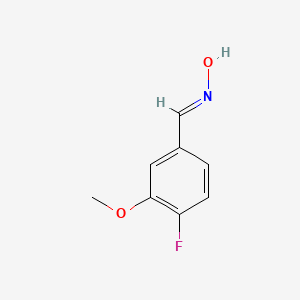
![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)
![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)
